molecular formula C15H20N2O2S B13489372 Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate

Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate

Cat. No.: B13489372
M. Wt: 292.4 g/mol
InChI Key: WYIFQVPYCPLKHJ-UHFFFAOYSA-N
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Description

Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound features a unique structure that includes a cyano group, a tetrahydrocyclohepta[b]thiophene ring, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The cyano group and the carbamate moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate is unique due to its combination of a cyano group, a tetrahydrocyclohepta[b]thiophene ring, and a tert-butyl carbamate moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-15(2,3)19-14(18)17-13-11(9-16)10-7-5-4-6-8-12(10)20-13/h4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIFQVPYCPLKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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